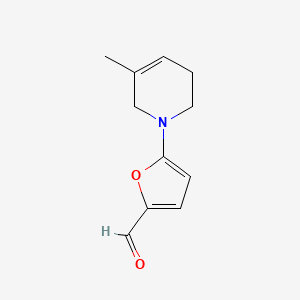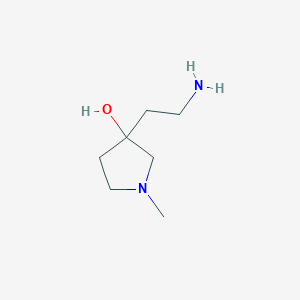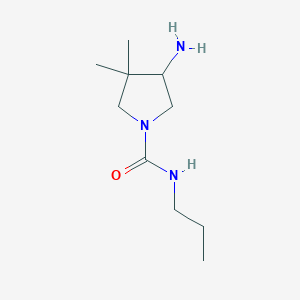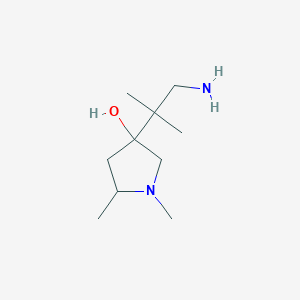
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a hybrid compound that combines the structural features of triazole and pyrimidine. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction.”
Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a multi-step process involving the condensation of appropriate precursors.
Coupling of Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Inhibition of ER Stress: Reduces the expression of endoplasmic reticulum chaperones.
Apoptosis Inhibition: Decreases the levels of apoptosis markers like cleaved caspase-3.
NF-kB Pathway Inhibition: Suppresses the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole Derivatives: Compounds like 1,2,3-triazole exhibit similar pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer activity.
Uniqueness
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its hybrid structure, combining the beneficial properties of both triazole and pyrimidine rings. This dual functionality enhances its pharmacological potential, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C7H5N5O3 |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
6-oxo-2-(2H-triazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-5(10-6)4-2-9-12-11-4/h1-2H,(H,14,15)(H,8,10,13)(H,9,11,12) |
InChI-Schlüssel |
POVGEWBDPSZRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)C2=NNN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)





![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)


